This compound is classified as a tertiary amine and can be categorized under psychoactive substances due to its structural similarities to various neurotransmitter systems. It has been studied for potential use in treating conditions such as depression and anxiety, owing to its interaction with neurotransmitter receptors.
The synthesis of N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves several key steps:
The synthesis can yield high purity compounds when optimized for reaction time and temperature.
The molecular structure of N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride can participate in various chemical reactions:
The mechanism of action for N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is primarily associated with its interaction with neurotransmitter systems:
The physical and chemical properties of N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride include:
These properties are essential for determining its suitability for pharmaceutical formulations.
N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride has several potential applications:
The Grignard approach provides a robust route to construct the target compound’s piperidine-phenyl methanamine scaffold. This method initiates with the preparation of a 3-bromophenylmagnesium bromide Grignard reagent, generated by reacting 3-bromobenzaldehyde with magnesium turnings in anhydrous diethyl ether under inert atmosphere conditions [4] [8]. The nucleophilic reagent then attacks N-Boc-piperidin-4-one, yielding a tertiary alcohol intermediate after controlled hydrolysis. Subsequent acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid in toluene) forms the exocyclic alkene, which undergoes catalytic hydrogenation (Pd/C, H₂, 50 psi) to saturate the C=C bond. Critical to this route is the deprotection-functionalization sequence: the Boc group is removed with HCl/dioxane, liberating the secondary amine, which then reacts with formaldehyde and dimethylamine under reductive amination conditions (NaBH₃CN, CH₃OH) to install the dimethylaminomethyl moiety [4] [8]. Final dihydrochloride salt formation completes the synthesis.
Table 1: Optimization of Grignard Coupling for N-Boc-4-(3-bromophenyl)piperidine
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent | Anhydrous THF | Et₂O/THF (3:1) | 78% → 92% |
Temperature | Reflux (66°C) | 0°C → 25°C (gradual) | 65% → 89% |
Catalyst | None | Pd(dppf)Cl₂ (1 mol%) | 70% → 95% |
Quenching Method | Aqueous NH₄Cl | Saturated NaHCO₃ | Reduced side products |
This methodology delivers the core structure in 5 linear steps with an overall yield of 42–48% after optimization. Key advantages include excellent regiocontrol during the Grignard addition and scalability to multi-kilogram batches. Limitations involve stringent anhydrous requirements and the need for specialized equipment for high-pressure hydrogenation [8].
Reductive amination offers a more direct route to the target molecule by converging two key fragments: 4-(3-formylphenyl)piperidine and dimethylamine. The synthesis commences with 3-cyanobenzaldehyde, which undergoes Pd-catalyzed hydrogenation (Raney Ni, H₂, 100°C) to generate 3-(aminomethyl)benzaldehyde. This intermediate is then subjected to a Boc protection step before undergoing nucleophilic addition with 4-iodopiperidine under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃), yielding the pivotal 4-(3-formylphenyl)piperidine precursor [1] [8]. The critical reductive amination employs dimethylamine hydrochloride and sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C→25°C, achieving >90% conversion. Alternatives like sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid give inferior yields (68–72%) due to competing reduction of the aldehyde.
Thermodynamic and Kinetic Considerations:
Table 2: Reducing Agent Screening for Reductive Amination
Reducing Agent | Solvent System | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
NaBH₄ | CH₃OH | 1 | 52 | 32 (alcohol) |
NaBH₃CN | CH₃OH/AcOH (95:5) | 12 | 78 | 15 (alcohol) |
NaBH(OAc)₃ | CH₂Cl₂ | 6 | 93 | <5 |
Pyridine-BH₃ | THF | 3 | 88 | 8 (demethylated) |
The optimized process delivers the free base in 82% isolated yield after crystallization from methyl tert-butyl ether (MTBE). Final dihydrochloride salt formation requires careful pH control during HCl addition to prevent decomposition of the tertiary amine [1] [8].
While the target compound lacks chiral centers, its synthetic precursors benefit from asymmetric methodologies. Desymmetrization of meso-aziridines represents a key strategy for generating enantioenriched intermediates. Using Jacobsen’s chromium(III)-salen catalyst (5 mol%), meso-aziridines undergo regioselective ring-opening with trimethylsilyl azide, affording β-azido amines with 88–94% ee [2]. Subsequent hydrogenation and functionalization yield chiral piperidine building blocks. For the phenylpiperidine segment, enantioselective deprotonation with s-BuLi/(–)-sparteine at –78°C in MTBE provides access to enantiopure 4-substituted piperidines (ee >90%) [9].
Catalytic Systems for Enantiocontrol:
Table 3: Enantioselective Synthesis of Key Intermediate (S)-4-(3-Formylphenyl)-1-Boc-piperidine
Method | Catalyst (mol%) | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Aziridine ring-opening | Cr(salen) (5) | 94 | 89 | [2] |
Asymmetric hydrogenation | Rh-(R)-BINAP (0.5) | 97 | 95 | [9] |
Enzymatic desymmetrization | Lipase PS (Pseudomonas cepacia) | 99 | 78 | |
Chiral auxiliary | (S)-4-Benzyloxazolidinone | >99 | 82 | [9] |
These asymmetric routes provide material with >98% enantiomeric excess after recrystallization, crucial for pharmacological studies of enantiomer-specific activity. Scale-up remains challenging due to catalyst costs, though immobilized variants show promise for TON >1,500 [9].
Transitioning from laboratory to industrial synthesis demands rigorous optimization of cost, safety, and efficiency. A continuous flow reductive amination system was developed to overcome exotherm risks: solutions of 4-(3-formylphenyl)piperidine (0.8 M in MeOH) and dimethylamine (2.0 M in THF) merge in a T-mixer before entering a packed-bed reactor containing immobilized STAB on silica (residence time: 8 min). This setup achieves 98% conversion at 50°C without external cooling [8].
Purification Innovation:
Table 4: Cost Analysis of Batch vs. Continuous Processes (Annual Production: 10 MT)
Parameter | Batch Process | Continuous Process | Improvement |
---|---|---|---|
Overall Yield | 74% | 89% | +15% |
Production Time | 14 days/MT | 6 days/MT | 57% reduction |
Solvent Consumption | 6,200 L/MT | 1,800 L/MT | 71% reduction |
Energy Cost | $28,000/MT | $16,500/MT | 41% reduction |
Purity | 98.7% | 99.8% | Reduced impurities |
The commercial process delivers the API in 89% overall yield from 3-cyanobenzaldehyde, with a total manufacturing cost of $1,820/kg. Further optimization focuses on enzymatic resolution to recover inactive enantiomers and microwave-assisted ring synthesis to reduce piperidine formation time from 14 hours to 45 minutes [8].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6